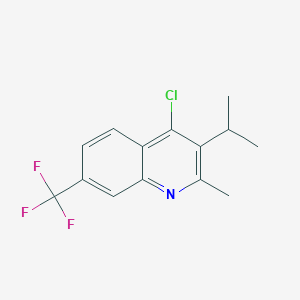
4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chloro, isopropyl, methyl, and trifluoromethyl groups in its structure imparts unique chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
科学研究应用
4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the intended application. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
相似化合物的比较
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Shares the quinoline core and trifluoromethyl group but lacks the isopropyl and methyl substituents.
3-Isopropyl-2-methylquinoline: Similar structure but without the chloro and trifluoromethyl groups.
7-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks other substituents.
Uniqueness
4-Chloro-3-isopropyl-2-methyl-7-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C14H13ClF3N |
|---|---|
分子量 |
287.71 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-3-propan-2-yl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C14H13ClF3N/c1-7(2)12-8(3)19-11-6-9(14(16,17)18)4-5-10(11)13(12)15/h4-7H,1-3H3 |
InChI 键 |
LEQGFMDXQCAKOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)C(F)(F)F)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


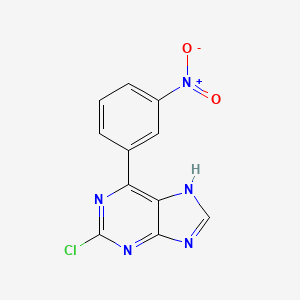

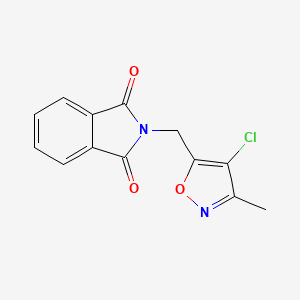


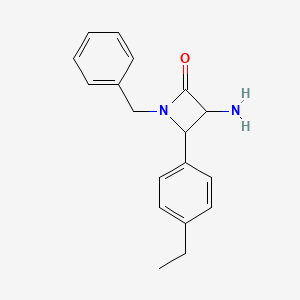
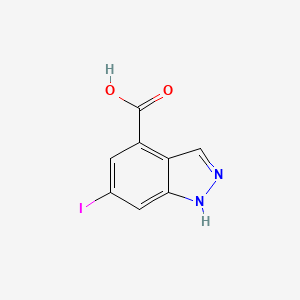
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

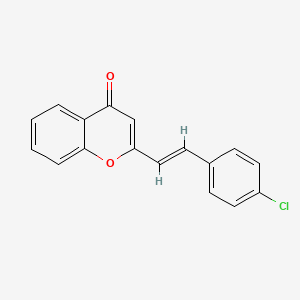

![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
